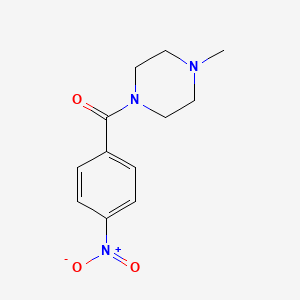

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Description

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRXCSPRJVBXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352008 | |

| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21091-98-5 | |

| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the compound (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, intended for researchers, scientists, and professionals in drug development. While specific biological data for this compound is limited in publicly available literature, this guide draws upon information from structurally related molecules to infer its potential applications and mechanisms of action.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C12H15N3O3.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21091-98-5 | [1] |

| Molecular Formula | C12H15N3O3 | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Appearance | Solid (predicted) | |

| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [2] |

| InChI Key | UMRXCSPRJVBXHH-UHFFFAOYSA-N | [2] |

Synthesis

Proposed Experimental Protocol:

Reaction: Acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.

Materials:

-

1-methylpiperazine

-

4-nitrobenzoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Diagram of Proposed Synthesis:

References

Unveiling the Molecular Architecture: A Technical Guide to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, a compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, spectroscopic characterization, and structural features of this molecule, presenting a valuable resource for researchers engaged in the development of novel therapeutics.

Chemical Identity and Properties

This compound, with the CAS number 21091-98-5, is a synthetic organic compound. Its molecular formula is C₁₂H₁₅N₃O₃, corresponding to a molecular weight of 249.27 g/mol .

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21091-98-5 |

| Molecular Formula | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol |

| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(--INVALID-LINK--[O-])C=C2 |

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This involves the reaction of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

DOT Script for Synthesis Workflow:

An In-depth Technical Guide to 2-Bromo-α-ergocryptine (Bromocriptine)

Disclaimer: The user-provided CAS number 21091-98-5 is ambiguous in the scientific literature. This guide focuses on the well-characterized compound 2-Bromo-α-ergocryptine, commonly known as Bromocriptine, which is frequently associated with similar CAS numbers and pharmacological inquiries. The mesylate salt of Bromocriptine has the CAS number 22260-51-1.

Introduction

2-Bromo-α-ergocryptine, commercially known as Bromocriptine, is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It is a crucial therapeutic agent in the management of various endocrine and neurological disorders. This technical guide provides a comprehensive overview of its properties, mechanism of action, therapeutic applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

Bromocriptine is a complex molecule with specific physicochemical characteristics that influence its formulation and biological activity. The data presented here pertains to Bromocriptine Mesylate.

| Property | Value | Reference |

| IUPAC Name | (5'α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione monomethanesulfonate | [1] |

| CAS Number | 22260-51-1 (Mesylate Salt) | [2][3] |

| Molecular Formula | C₃₂H₄₀BrN₅O₅ · CH₄SO₃ | [2][3] |

| Molecular Weight | 750.70 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 192 - 196 °C | [1] |

| Solubility | Water: Practically insoluble[1] Methanol: Freely soluble[1] Ethanol: Soluble[1] DMSO: Soluble to 100 mM[3] Dimethylformamide (DMF): ~30 mg/mL[5] | |

| pKa | 4.9 (in water at 25 °C) | [1] |

| Optical Activity | [α]20/D +95° to +105° (c=1 in methanol:dichloromethane 1:1) | [4] |

Pharmacological Profile

Mechanism of Action

Bromocriptine's primary mechanism of action is as a potent agonist at dopamine D2 receptors and a partial agonist/antagonist at D1 receptors.[6] It also interacts with other monoaminergic receptors, which contributes to its therapeutic effects and side effect profile.

Receptor Binding Affinity

The following table summarizes the binding affinities of Bromocriptine for various receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 12.2 |

| Dopamine D3 | 12.2 |

| Dopamine D1 | 1,659 |

| Serotonin 5-HT1A | 12.9 |

| Serotonin 5-HT1D | 10.7 |

| α1-Adrenergic | 1.12 - 4.17 |

Source: Cayman Chemical Product Information[2]

Signaling Pathways

Dopamine D2 Receptor Signaling

Bromocriptine's agonism at D2 receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors.

Regulation of Prolactin Secretion

In the anterior pituitary, dopamine acts as a physiological inhibitor of prolactin secretion. Bromocriptine mimics this action by stimulating D2 receptors on lactotroph cells, leading to reduced prolactin synthesis and release.

Therapeutic Uses

Bromocriptine is indicated for the treatment of a variety of medical conditions:

-

Hyperprolactinemia-Associated Dysfunctions: Including amenorrhea, galactorrhea, infertility, and hypogonadism.[7][8]

-

Prolactin-Secreting Adenomas: It can reduce tumor size and normalize prolactin levels.[9]

-

Acromegaly: Used as an adjunct to surgery and/or radiotherapy to lower growth hormone levels.[7][8]

-

Parkinson's Disease: Employed as an adjunct to levodopa to manage symptoms like stiffness, tremors, and poor muscle control.[7][8]

-

Type 2 Diabetes Mellitus: A quick-release formulation (Cycloset®) is used as an adjunct to diet and exercise to improve glycemic control.[7]

Experimental Protocols

Quantification of Bromocriptine in Human Plasma by HPLC-UV

This protocol describes a validated method for the determination of bromocriptine in human plasma.[6]

6.1.1. Materials and Reagents

-

Bromocriptine Mesylate Reference Standard

-

Droperidol (Internal Standard)

-

HPLC Grade Acetonitrile, Methanol, Hexane, Chloroform

-

Trifluoroacetic Acid (TFA)

-

Deionized Water

-

Human Plasma with EDTA

6.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 0.1% TFA in water, methanol, and acetonitrile (e.g., 45:27.5:27.5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 240 nm |

| Column Temperature | Ambient |

6.1.3. Sample Preparation

-

To 100 µL of plasma, add 100 µL of internal standard solution (Droperidol in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Add 0.50 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.[6]

-

Centrifuge at 3950 x g for 10 minutes.[6]

-

Transfer the upper organic phase to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

In Vitro Dopamine D2 Receptor Agonist Assay (cAMP Inhibition)

This assay measures the ability of a test compound to inhibit cAMP production following the activation of Gαi/o-coupled D2 receptors.[10]

6.2.1. Materials and Reagents

-

CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

-

Standard cell culture medium (e.g., DMEM/F-12) with supplements.

-

Assay buffer.

-

Forskolin (adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, fluorescence polarization, or ELISA-based).

6.2.2. Protocol

-

Cell Plating: Seed cells into 96- or 384-well assay plates to achieve 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of Bromocriptine.

-

Cell Treatment:

-

Remove culture medium and wash cells.

-

Add assay buffer containing various concentrations of Bromocriptine.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of forskolin to stimulate cAMP production and incubate.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP kit protocol.

-

Measure intracellular cAMP levels using the detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Bromocriptine concentration.

-

Use non-linear regression to fit a dose-response curve and determine the EC50 value.

-

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Bromocriptine.[11]

6.3.1. Materials and Reagents

-

Cell membranes from CHO or HEK293 cells expressing the human Dopamine D2 or D3 receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Unlabeled Bromocriptine.

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

Glass fiber filters.

-

Scintillation counter and fluid.

6.3.2. Protocol

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes.

-

A fixed concentration of the radioligand.

-

Varying concentrations of unlabeled Bromocriptine (for competition curve) or buffer (for total binding) or non-specific binding control.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification:

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 (concentration of Bromocriptine that inhibits 50% of specific binding) from the competition curve.

-

Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

2-Bromo-α-ergocryptine (Bromocriptine) is a well-established dopamine D2 receptor agonist with significant therapeutic applications. Its multifaceted pharmacological profile makes it a valuable tool in the treatment of various endocrine and neurological disorders. The detailed methodologies provided in this guide offer a framework for researchers to further investigate its properties and potential applications.

References

- 1. karger.com [karger.com]

- 2. karger.com [karger.com]

- 3. Prospective randomized trial concerning hyper- and normoprolactinemia and the use of bromoergocryptine in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromocriptine Therapy for the Treatment of Invasive Prolactinoma: The Single Institute Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Predicted Biological Activity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related compounds and the general pharmacological context of the piperazine and nitrophenyl moieties.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications.[1][2][3][4][5] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetic characteristics such as improved solubility and oral bioavailability.[1][2][3] The structural versatility of the piperazine nucleus allows for extensive chemical modifications to optimize potency and selectivity for various biological targets.[1][4]

This technical guide focuses on the compound this compound, a molecule combining the established piperazine pharmacophore with a 4-nitrophenyl group. While direct biological data for this specific compound is scarce, this document aims to provide a predictive overview of its potential biological activities by examining structurally analogous compounds. This guide will also propose potential synthetic routes, experimental protocols for biological evaluation, and relevant signaling pathways that may be modulated by this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 21091-98-5 | [6] |

| Molecular Formula | C12H15N3O3 | [6] |

| Molecular Weight | 249.27 g/mol | [6] |

| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [7] |

| InChI Key | UMRXCSPRJVBXHH-UHFFFAOYSA-N | [7] |

Synthesis

A plausible synthetic route for this compound involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride. This is a standard and efficient method for the formation of amides.

Predicted Biological Activity Based on Analogous Compounds

The biological activity of this compound can be inferred from studies on structurally similar molecules. A key area of interest is enzyme inhibition, particularly tyrosinase inhibition, as demonstrated by related nitrophenylpiperazine derivatives.[8]

Tyrosinase Inhibition

A recent study on a series of 4-nitrophenylpiperazine derivatives revealed their potential as tyrosinase inhibitors.[8] Although the exact target compound was not evaluated, a closely related analog, featuring an indole moiety, showed significant inhibitory activity.[8] This suggests that the 4-nitrophenylpiperazine core may be a valuable scaffold for the development of novel tyrosinase inhibitors.

Table 2: Tyrosinase Inhibitory Activity of a Structurally Related Compound [8]

| Compound | IC50 (µM) | Inhibition Type |

| 4l (indole derivative) | 72.55 | Mixed |

General Pharmacological Profile of Piperazine Derivatives

The piperazine scaffold is a component of drugs with a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many piperazine derivatives have been investigated for their potential to inhibit cancer cell growth.[4]

-

Antimicrobial Activity: The piperazine ring is found in several antibacterial and antifungal agents.[9][10]

-

Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their effects on neurotransmitter receptors.[5]

Given this context, this compound could be a candidate for screening in these and other therapeutic areas.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound.

Detailed Protocol for Tyrosinase Inhibition Assay

Based on the activity of related compounds, a tyrosinase inhibition assay would be a relevant primary screen.

-

Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of the test compound or positive control.

-

Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Potential Signaling Pathways

Given the prevalence of piperazine-containing compounds as anticancer agents, it is plausible that this compound could modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential bioactive molecule. The presence of the 4-nitrophenylpiperazine scaffold suggests that this compound may exhibit inhibitory activity against enzymes such as tyrosinase. Furthermore, the broader pharmacological context of piperazine derivatives indicates potential applications in areas such as oncology and infectious diseases.

Future research should focus on the synthesis and in vitro screening of this compound to validate these predictions. A systematic evaluation against a panel of cancer cell lines and microbial strains, in addition to specific enzyme assays, would provide a comprehensive understanding of its biological profile. Positive hits from these initial screens would warrant further investigation into its mechanism of action and potential for lead optimization.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. This compound (21091-98-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Application of Piperazine-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of numerous therapeutic agents.[1] Its presence in a wide array of clinically successful drugs has earned it the status of a "privileged scaffold." This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of piperazine-based kinase inhibitors, a class of molecules that has shown considerable promise in the field of oncology and beyond. We will delve into the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways they modulate.

The Piperazine Core in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The piperazine scaffold is frequently incorporated into kinase inhibitor designs due to its favorable physicochemical properties. The two nitrogen atoms in the six-membered ring can be readily functionalized, allowing for the exploration of diverse chemical space and the optimization of interactions with the target kinase.[2] Furthermore, the piperazine moiety can improve aqueous solubility and oral bioavailability, crucial parameters for drug development.

Structure-Activity Relationships (SAR)

The biological activity of piperazine-based kinase inhibitors is intricately linked to the nature and position of substituents on the piperazine ring and the aromatic systems to which it is attached.

-

Substitution on the Piperazine Nitrogens: One nitrogen of the piperazine ring often serves as a linker to a core heterocyclic scaffold that interacts with the hinge region of the kinase ATP-binding pocket. The second nitrogen is typically substituted with various groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, in a series of JNK inhibitors, simple alkyl substitutions on the second nitrogen had minimal impact on potency, while smaller, unsaturated groups provided a modest increase in activity.[3]

-

Aromatic and Heterocyclic Scaffolds: The choice of the core scaffold is critical for targeting specific kinases. Piperazine-containing compounds have been successfully developed as inhibitors of a wide range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[4][5][6] For example, piperazine-based thiazolidinones have been identified as potent VEGFR2 inhibitors.[6]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to understand the key molecular descriptors that influence the inhibitory activity of piperazine derivatives. For mTORC1 inhibitors, descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index, and topological polar surface area have been shown to correlate with biological activity.[7]

Data Presentation: Potency of Piperazine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of a selection of piperazine-based kinase inhibitors against various kinase targets and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| VEGFR Inhibitors | |||

| Compound 11 | VEGFR2 | <300 | [6] |

| Compound 13 | VEGFR2 | <300 | [6] |

| Compound 16 | VEGFR2 | <300 | [6] |

| EGFR Inhibitors | |||

| Compound 18i | EGFR | 42.3 | [8] |

| PI3K Inhibitors | |||

| Compound 13 | PI3Kα | 1.2 | [9] |

| CDK Inhibitors | |||

| Compound 9h | CDK2 | 40.91 | [4] |

| Compound 11d | CDK2 | 41.70 | [4] |

| Compound 11e | CDK2 | 46.88 | [4] |

| Compound 13c | CDK2 | 52.63 | [4] |

| JAK Inhibitors | |||

| SL10 | JAK2 | 12.7 | [10] |

| SL35 | JAK2 | 21.7 | [10] |

| JNK Inhibitors | |||

| Compound 1 | JNK1 | 490 | [3] |

| Compound 1 | JNK3 | 1000 | [3] |

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| VEGFR Inhibitors | ||||

| Compound 11 | HepG-2 | Liver Cancer | 0.03-0.06 | [6] |

| Compound 13 | HepG-2 | Liver Cancer | 0.03-0.06 | [6] |

| Compound 16 | HepG-2 | Liver Cancer | 0.03-0.06 | [6] |

| EGFR Inhibitors | ||||

| Compound 17i | HCT116 | Colon Cancer | 4.82 | [8] |

| Compound 18i | A549 | Lung Cancer | 1.43 | [8] |

| PI3K Inhibitors | ||||

| Compound 13 | HCT-116 | Colon Cancer | 0.83 | [9] |

| Compound 13 | U87-MG | Glioblastoma | 1.25 | [9] |

| CDK Inhibitors | ||||

| Benzofuran 9e | Various | Various | - | [4] |

| Benzofuran 9h | Various | Various | - | [4] |

| Benzofuran 11d | Various | Various | - | [4] |

| Benzofuran 13b | Various | Various | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-based kinase inhibitors.

Synthesis of Piperazine-Based Kinase Inhibitors

The synthesis of piperazine-based kinase inhibitors often involves multi-step sequences. A common strategy is the coupling of a pre-functionalized piperazine with a suitable heterocyclic core.

General Procedure for Buchwald-Hartwig Amination: [11]

-

To a reaction vessel, add the aryl or heteroaryl halide (1 equivalent), the desired piperazine derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 2-3 equivalents).

-

Add a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Example Synthesis of a Piperazine-Tethered Thiazolidinone (VEGFR2 Inhibitor): [6]

A detailed multi-step synthesis would be provided here, including the preparation of key intermediates and the final cyclization to form the thiazolidinone ring, followed by coupling with the piperazine moiety.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]

Materials:

-

Test Compounds (serial dilutions in DMSO)

-

Purified Target Kinase

-

Specific Peptide Substrate

-

ATP (at or near the Km for the kinase)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a 2x kinase/substrate solution in kinase assay buffer and add 2 µL to each well.

-

Initiate the kinase reaction by adding 2 µL of a 2x ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test Compounds (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test Compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with test compounds as for the cell viability assay.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by piperazine-based kinase inhibitors and a general experimental workflow.

Caption: General experimental workflow for the discovery and evaluation of piperazine-based kinase inhibitors.

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention by piperazine-based PI3K inhibitors.

Caption: Overview of the VEGFR2 signaling pathway, a key target for anti-angiogenic piperazine-based inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Nitrophenylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpiperazine (NPP) compounds represent a significant class of molecules in medicinal chemistry and drug discovery. Characterized by a piperazine ring linked to a nitrophenyl group, this scaffold serves as a versatile template for the synthesis of pharmacologically active agents. The position of the nitro group on the phenyl ring (ortho, meta, or para) and further substitutions on the piperazine nitrogen significantly influence the biological activity of these compounds. This technical guide provides a comprehensive overview of the mechanisms of action of NPPs, focusing on their interactions with various molecular targets, the downstream signaling pathways they modulate, and the experimental methodologies used to elucidate these actions.

Core Mechanisms of Action

The pharmacological effects of nitrophenylpiperazine derivatives are diverse, stemming from their ability to interact with multiple biological targets. The primary mechanisms of action identified in the literature include enzyme inhibition and modulation of aminergic G-protein coupled receptors (GPCRs) and transporters.

Enzyme Inhibition: Tyrosinase

A notable mechanism of action for certain NPP derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

A study on a series of 4-nitrophenylpiperazine derivatives demonstrated their potential as tyrosinase inhibitors. The most potent compound in this series, featuring an indole moiety, exhibited significant inhibitory effects[1][2]. Kinetic analysis revealed that this inhibition is of a mixed type, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex[1][2].

Quantitative Data: Tyrosinase Inhibition by 4-Nitrophenylpiperazine Derivatives

| Compound ID | R Group | % Inhibition at 100 µM | IC50 (µM) |

| 4a | Phenyl | 35.8 ± 3.24 | 174.71 ± 0.68 |

| 4b | 2-Bromophenyl | 20.6 ± 2.58 | > 200 |

| 4c | 2,4-Dichlorophenyl | 27.9 ± 3.09 | > 200 |

| 4l | Indole | - | 72.55 |

Data extracted from Asadi et al., 2024.[1]

Modulation of Monoamine Systems

The arylpiperazine scaffold, including NPPs, is a well-established pharmacophore for targeting aminergic systems in the central nervous system (CNS), including serotonin (5-HT), dopamine (DA), and adrenergic receptors, as well as their respective transporters[3][4]. This interaction is fundamental to their application in the development of treatments for neurological and psychiatric disorders such as anxiety and depression[5].

a) Serotonergic System:

-

Serotonin Releasing Activity: para-Nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent[6]. This mechanism involves interaction with the serotonin transporter (SERT), leading to the non-vesicular release of serotonin into the synapse.

-

Receptor Binding: Arylpiperazines, as a class, are known to possess affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors[7][8][9][10]. While specific and comprehensive binding data for a wide range of NPPs across all 5-HT receptor subtypes is not extensively available in the public domain, the general structure-activity relationships (SAR) of arylpiperazines suggest that NPPs are likely to interact with these receptors. For instance, many arylpiperazine derivatives show high affinity for the 5-HT1A receptor[7][8]. The interaction with these receptors can lead to either agonistic or antagonistic effects, depending on the specific chemical structure of the compound and the receptor subtype.

b) Dopaminergic System:

-

Receptor Binding: N-phenylpiperazine analogs exhibit selective binding to dopamine receptor subtypes, particularly D2 and D3 receptors[11][12]. While the cited studies did not focus specifically on nitrophenyl derivatives, they provide a strong basis for the potential of NPPs to modulate dopaminergic neurotransmission. High affinity for the D3 receptor over the D2 receptor is a sought-after characteristic for potential therapeutic agents for conditions like Parkinson's disease-related dyskinesia.

c) Adrenergic System:

-

Receptor Binding: Certain arylpiperazine derivatives have been shown to possess a high affinity for α1- and α2-adrenergic receptors[13][14]. The interaction of NPPs with these receptors can contribute to their overall pharmacological profile, potentially influencing cardiovascular and CNS functions.

Quantitative Data: Receptor Binding Affinities of Related Phenylpiperazine Analogs

Note: The following data is for non-nitro substituted phenylpiperazines but is indicative of the potential target affinities for the broader class of compounds.

Dopamine D2 and D3 Receptor Binding

| Compound ID | R1 (Substitution on Phenyl Ring) | Linker and Terminal Group | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |

| 1 | 2-OCH3 | H | 40 | 0.3 | 133 |

| 2 | 2,3-diCl | H | 53 | 0.9 | 59 |

| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 |

| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |

Data adapted from related N-phenylpiperazine analog studies.

α-Adrenergic and Serotonin 5-HT1A Receptor Binding of Phenylpiperazine-Hydantoin Derivatives

| Compound ID | α1 Ki (nM) | α2 Ki (nM) | 5-HT1A Ki (nM) |

| 12 | 28.3 | >10000 | 45.8 |

| 14 | 11.9 | >10000 | 291 |

Data extracted from a study on phenylpiperazine-hydantoin derivatives.[13]

Signaling Pathways

The interaction of NPP compounds with GPCRs initiates intracellular signaling cascades that ultimately mediate their physiological effects.

-

Gi/o-Coupled Receptors (e.g., 5-HT1A, D2, α2): Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP)[5]. This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors.

-

Gq-Coupled Receptors (e.g., 5-HT2A, α1): Agonist binding to Gq-coupled receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

References

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 8. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acnp.org [acnp.org]

- 11. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone: A Review of Available Data

Introduction

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is an organic compound featuring a 4-methylpiperazine moiety linked to a 4-nitrophenyl group via a carbonyl bridge. Its chemical structure, particularly the presence of the piperazine and nitrophenyl groups, suggests potential for biological activity, as these motifs are present in numerous pharmacologically active molecules.[1] The piperazine ring is a common scaffold in drug development, often associated with effects on the central nervous system, while the nitro group can influence a compound's electronic properties and metabolic profile.[1] This technical guide aims to provide a comprehensive overview of the publicly available pharmacological data for this specific compound.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21091-98-5 |

| Molecular Formula | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol |

| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] |

Pharmacological Data

A thorough review of scientific literature and patent databases reveals a notable absence of specific pharmacological studies for this compound. While the compound is available from commercial suppliers for research purposes, there is no published in vitro or in vivo data detailing its mechanism of action, potency, efficacy, or pharmacokinetic profile.

Biological Activity of Structurally Related Compounds

Although data on the target compound is lacking, the pharmacological activities of structurally similar molecules can provide context for its potential areas of interest in drug discovery.

-

(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone : This analog, where the methyl group is replaced by a hydroxyl group, has been investigated as a tyrosinase inhibitor.[2]

-

Derivatives of 1-(4-Nitrophenyl)piperazine : The 1-(4-nitrophenyl)piperazine scaffold is a key intermediate in the synthesis of various pharmaceuticals, including those with antidepressant and anxiolytic properties.[3] For example, a novel pleuromutilin derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

-

Other Piperazine-Containing Methanones : A broad range of biological activities has been reported for other compounds containing the piperazine-methanone core structure. For instance, some analogs are being explored as anticancer agents and dopamine D2/D3 receptor agonists.[5]

Despite the presence of pharmacologically relevant structural motifs, there is currently no publicly available data on the pharmacological profile of this compound. The biological activities of structurally related compounds suggest that this scaffold is of interest in medicinal chemistry, with potential applications ranging from enzyme inhibition to antimicrobial and CNS-related activities. However, without specific experimental data, the pharmacological properties of the title compound remain uncharacterized. Consequently, the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams is not feasible at this time. Further research is required to elucidate the biological effects of this specific molecule.

References

- 1. CAS 21091-98-5: (4-methylpiperazin-1-yl)(4-nitrophenyl)met… [cymitquimica.com]

- 2. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

In Silico Prediction of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Targets: A Technical Guide

Abstract

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic compound with potential pharmacological applications. However, its biological targets remain largely uncharacterized. This technical guide provides a comprehensive in silico framework for identifying and characterizing the potential protein targets of this molecule. We detail a multi-faceted computational approach, combining ligand-based and structure-based methods to generate high-confidence target predictions. This document is intended for researchers and scientists in the fields of drug discovery, pharmacology, and computational biology, offering detailed experimental protocols and data interpretation strategies.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. In silico target prediction methods offer a rapid and cost-effective alternative to generate testable hypotheses and prioritize experimental validation.[1] These computational techniques leverage the vast and growing amount of publicly available biological and chemical data to predict interactions between small molecules and proteins.[2]

This guide focuses on the application of in silico methods to predict the biological targets of this compound. The chemical structure of this compound, featuring a methylpiperazine and a nitrophenyl group, suggests potential interactions with a variety of biological targets. Structurally similar compounds containing piperazine and quinoline moieties have been investigated for a range of biological activities, including anticancer properties and dopamine receptor agonism.[3][4]

We will outline a systematic workflow that integrates several computational strategies, including:

-

Reverse Docking: To screen the compound against a large library of protein structures.[5][6]

-

Pharmacophore Modeling: To identify compounds with similar three-dimensional arrangements of chemical features and their associated targets.[7][8]

-

Machine Learning-Based Prediction: To leverage predictive models trained on large-scale bioactivity data.[9][10]

By combining the predictions from these orthogonal approaches, we can increase the confidence in the identified potential targets and provide a solid foundation for subsequent experimental validation.

The Compound of Interest: this compound

This compound is a small molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C12H15N3O3 |

| Molecular Weight | 249.27 g/mol |

| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] |

| InChIKey | UMRXCSPRJVBXHH-UHFFFAOYSA-N |

| CAS Number | 21091-98-5 |

The presence of the piperazine ring, a common scaffold in many approved drugs, and the electron-withdrawing nitro group suggest that this compound may exhibit specific interactions with biological macromolecules.

In Silico Target Prediction Workflow

A multi-pronged in silico approach is proposed to identify the potential biological targets of this compound. The workflow is designed to maximize the coverage of potential targets and to provide a consensus prediction based on different methodologies.

Experimental Protocols

This section provides detailed protocols for the key in silico experiments outlined in the workflow.

Ligand Preparation

Accurate 3D representation of the ligand is crucial for structure-based and pharmacophore modeling approaches.

-

2D to 3D Conversion:

-

Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 859334).

-

Use a molecular modeling software such as Open Babel or ChemDraw to convert the 2D structure into a 3D format (e.g., SDF or MOL2).

-

-

Conformer Generation:

-

Generate a set of low-energy 3D conformers of the molecule using a tool like Confab within Open Babel or the conformer generation tools in Schrödinger's Maestro. This step is important to account for the flexibility of the molecule.

-

-

Energy Minimization:

-

Perform energy minimization on the generated conformers using a suitable force field (e.g., MMFF94 or OPLS3e). This will produce a set of energetically favorable 3D structures.

-

Reverse Docking

Reverse docking involves docking a single ligand against a large library of protein structures to identify potential binding partners.[5][6][11]

-

Target Protein Library Preparation:

-

Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be a curated set of druggable proteins or a more comprehensive collection representing the entire human proteome.

-

Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states at a physiological pH.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.[12][13]

-

Define the binding site for each protein. For a blind docking approach, the entire protein surface can be considered.

-

Dock the prepared 3D structure of this compound into the binding site of each protein in the library.

-

-

Scoring and Ranking:

-

The docking program will generate a binding affinity score (e.g., kcal/mol) for each protein-ligand complex.

-

Rank the proteins based on their predicted binding affinities. Lower binding energies generally indicate a more favorable interaction.

-

Pharmacophore-Based Screening

This method identifies molecules with similar pharmacophoric features, which are the essential spatial arrangements of chemical features responsible for biological activity.[7][8]

-

Pharmacophore Model Generation:

-

Ligand-Based: If a set of known active molecules for a particular target is available, a pharmacophore model can be generated based on their common features.

-

Structure-Based: Alternatively, a pharmacophore model can be derived from the interactions observed in a protein-ligand crystal structure.[14]

-

-

Database Screening:

-

Screen a 3D conformational database of molecules (e.g., from PubChem or ChEMBL) against the generated pharmacophore model.

-

Software such as LigandScout, Discovery Studio, or Phase can be used for this purpose.[15]

-

-

Hit Retrieval and Analysis:

-

Retrieve the molecules that fit the pharmacophore model.

-

Analyze the biological targets of the retrieved hit molecules. The targets that are frequently associated with the hits are potential targets for the query molecule.

-

Machine Learning-Based Prediction

Machine learning models trained on large datasets of known drug-target interactions can predict the targets of new molecules.[2][9][10]

-

Feature Extraction:

-

Represent the this compound molecule as a set of numerical descriptors (e.g., molecular fingerprints, physicochemical properties).

-

-

Prediction using Pre-trained Models:

-

Utilize web-based prediction tools or pre-trained machine learning models (e.g., support vector machines, random forests, deep neural networks) that have been trained on databases like ChEMBL.

-

These models will output a probability score for the interaction of the query molecule with a panel of known biological targets.

-

-

Result Interpretation:

-

Rank the potential targets based on their prediction scores.

-

Data Presentation and Interpretation

The output from each in silico method should be carefully analyzed and integrated to generate a high-confidence list of potential targets.

Hypothetical Reverse Docking Results

The following table presents a hypothetical list of top-ranking protein targets from a reverse docking screen.

| Rank | PDB ID | Protein Name | Binding Affinity (kcal/mol) |

| 1 | 2Y5H | Mitogen-activated protein kinase 14 (p38 alpha) | -9.8 |

| 2 | 3L5A | Phosphoinositide 3-kinase gamma (PI3Kγ) | -9.5 |

| 3 | 4L7I | Serine/threonine-protein kinase B-raf (BRAF) | -9.2 |

| 4 | 1A28 | Dopamine D2 receptor | -8.9 |

| 5 | 5T0J | Cyclin-dependent kinase 2 (CDK2) | -8.7 |

Hypothetical Pharmacophore Screening Results

A pharmacophore search might identify existing drugs or bioactive compounds with similar features.

| Hit Compound | Known Target(s) | Pharmacophore Fit Score |

| Sorafenib | BRAF, VEGFR, PDGFR | 0.85 |

| Imatinib | ABL, c-KIT, PDGFR | 0.82 |

| Olanzapine | Dopamine D2 receptor, Serotonin receptors | 0.79 |

| Palbociclib | CDK4/6 | 0.75 |

Hypothetical Machine Learning Prediction Results

Machine learning models can provide probabilities of interaction with various targets.

| Predicted Target | Prediction Score (Probability) |

| Mitogen-activated protein kinase 14 (p38 alpha) | 0.92 |

| Phosphoinositide 3-kinase gamma (PI3Kγ) | 0.88 |

| Dopamine D2 receptor | 0.85 |

| Serine/threonine-protein kinase B-raf (BRAF) | 0.81 |

Consensus Scoring and Pathway Analysis

By combining the results from the different methods, a consensus score can be calculated to prioritize targets for experimental validation.

| Priority Target | Reverse Docking Rank | Pharmacophore Hit | ML Score | Consensus Rank |

| p38 alpha | 1 | Yes | 0.92 | 1 |

| PI3Kγ | 2 | Yes | 0.88 | 2 |

| BRAF | 3 | Yes | 0.81 | 3 |

| Dopamine D2 receptor | 4 | Yes | 0.85 | 4 |

The high-priority targets can then be mapped to known biological signaling pathways to understand the potential functional implications of their modulation by this compound.

References

- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Machine Learning Techniques Revolutionizing Target Identification in Drug Discovery - DEV Community [dev.to]

- 10. Drug Target Identification with Machine Learning: How to Choose Negative Examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reverse docking: Significance and symbolism [wisdomlib.org]

- 12. youtube.com [youtube.com]

- 13. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide on (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its Analogs for Research and Development

Disclaimer: Direct experimental data for the specific compound (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on data from closely related analogs and general knowledge of piperazine-containing compounds to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the diverse class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry. The piperazine ring is a common pharmacophore found in numerous clinically approved drugs, valued for its ability to improve pharmacokinetic properties and modulate biological activity. The presence of a 4-nitrophenyl group suggests potential for various biological interactions, making this compound and its analogs intriguing candidates for further investigation in drug discovery. This guide will cover the chemical properties, a plausible synthetic route, potential biological activities, and relevant experimental protocols, drawing from data on analogous structures.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 21091-98-5 | [1] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred |

| Purity | 95% (as per suppliers) | [1] |

| SMILES | CN1CCN(CC1)C(=O)C2=CC=C([C=C2])--INVALID-LINK--[O-] | [2] |

| InChI Key | UMRXCSPRJVBXHH-UHFFFAOYSA-N | [2] |

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for similar amide bond formations involving piperazine derivatives. The following protocol is based on the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone[3].

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Materials:

-

1-Methylpiperazine

-

4-Nitrobenzoyl chloride

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with deionized water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

Spectroscopic Analysis (Predicted)

Due to the lack of published experimental spectra for the target compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its structural motifs and data from similar compounds[4][5][6].

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (aromatic) | 8.20 - 8.30 | d |

| H-3', H-5' (aromatic) | 7.50 - 7.60 | d |

| Piperazine protons | 3.40 - 3.80 | m |

| Piperazine protons | 2.30 - 2.50 | m |

| Methyl protons (-CH₃) | 2.20 - 2.30 | s |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-4' (aromatic, C-NO₂) | ~148 |

| C-1' (aromatic, C-C=O) | ~142 |

| C-2', C-6' (aromatic) | ~128 |

| C-3', C-5' (aromatic) | ~124 |

| Piperazine carbons | 40 - 55 |

| Methyl carbon (-CH₃) | ~46 |

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, extensive research on nitrophenylpiperazine and related piperazine derivatives suggests several potential therapeutic applications.

Tyrosinase Inhibition

A recent study on nitrophenylpiperazine derivatives has identified them as potential tyrosinase inhibitors[7][8][9]. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. One derivative, featuring an indole moiety, demonstrated significant tyrosinase inhibitory effects with an IC₅₀ value of 72.55 μM and exhibited a mixed-type inhibition mechanism[7][8].

Anticancer Activity

Piperazine derivatives are widely investigated for their anticancer properties[10][11]. The cytotoxic effects of various piperazine analogs have been evaluated against a range of human cancer cell lines, with some compounds showing low micromolar GI₅₀ (50% growth inhibition) values[10]. The proposed mechanisms of action often involve the induction of apoptosis.

Caption: A typical workflow for in vitro cytotoxicity screening.

Antimicrobial and Antifungal Activities

The piperazine scaffold is a component of several antimicrobial and antifungal agents[12][13]. Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger[12][13].

Experimental Protocols

The following are detailed protocols for key in vitro assays commonly used to evaluate the biological activity of piperazine derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

Methodology:

-

Cell Seeding: Seed human cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the induction of apoptosis by a compound.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the test compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: A simplified potential signaling pathway for piperazine-induced apoptosis.

Conclusion

This compound represents a research chemical with potential for further investigation in various therapeutic areas, including oncology, dermatology, and infectious diseases. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by summarizing the properties of closely related analogs, offering a plausible synthetic route, and detailing relevant experimental protocols. The structural motifs of this compound suggest that it is a promising candidate for screening in a variety of biological assays. Further research is warranted to elucidate its specific biological activities and mechanism of action.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. This compound (21091-98-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-Chloro-4-methylphenyl)[4-(4-nitrophenyl)-1-piperazinyl]-methanone(431996-53-1) 1H NMR [m.chemicalbook.com]

- 5. (4-NITRO-PHENYL)-PIPERAZIN-1-YL-METHANONE(72141-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apjhs.com [apjhs.com]

- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antihistaminic agents. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to act as a versatile scaffold for interacting with various biological targets. When coupled with a methanone linker and substituted aromatic rings, the resulting (piperazin-1-yl)methanone core represents a promising starting point for the design of novel bioactive compounds.

This whitepaper focuses on the potential SAR of a specific, yet understudied, member of this class: (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. By examining the biological activities and SAR of structurally analogous series of compounds, we can hypothesize the likely biological targets and the key structural determinants of activity for this molecule. The primary areas of investigation for related compounds include tyrosinase inhibition and monoamine oxidase B (MAO-B)/acetylcholinesterase (AChE) inhibition, suggesting potential therapeutic applications in dermatology and neurodegenerative diseases, respectively.

Synthesis

The synthesis of this compound can be readily achieved through standard amide bond formation reactions. A common and efficient method involves the coupling of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or dimethylformamide.

dot

Caption: Synthetic pathway for this compound.

Potential Biological Targets and SAR Analysis

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. A study on (4-(4-hydroxyphenyl)piperazin-1-yl)(substituted-phenyl)methanone derivatives has provided valuable SAR insights into tyrosinase inhibition.

Data Presentation

| Compound (Substituent on phenyl ring) | Tyrosinase IC50 (µM) |

| 4-Nitro (NO2) | 1.71 |

| 2-Fluoro (F) | 13.34 |

| 3-Fluoro (F) | 17.02 |

| 4-Fluoro (F) | 16.65 |

| 2-Chloro (Cl) | 16.53 |

| 3-Chloro (Cl) | 17.21 |

| 4-Chloro (Cl) | 17.65 |

| 2-Amino (NH2) | 3.74 |

| 3-Amino (NH2) | 17.55 |

| 4-Amino (NH2) | 17.65 |

| 4-Methoxy (OCH3) | 17.76 |

| Kojic Acid (Reference) | 17.76 |

Data is for the (4-(4-fluorobenzyl)piperazin-1-yl) series, which provides a strong basis for SAR analysis.[1]

SAR Discussion

From the data, it is evident that a nitro group at the para-position of the phenyl ring results in the most potent tyrosinase inhibitor in the series (IC50 = 1.71 µM).[1] This suggests that the electron-withdrawing nature of the nitro group is a key determinant for activity. The presence of an ortho-amino group also confers good activity, while most other substitutions, including halogens and methoxy groups, result in activity comparable to the reference compound, kojic acid.

For the target compound, this compound, the key difference is the replacement of the 4-(4-fluorobenzyl)piperazine moiety with 1-methylpiperazine. While the 4-fluorobenzyl group may contribute to binding, the potent effect of the 4-nitro group is a strong indicator that our target compound may also exhibit significant tyrosinase inhibitory activity.

dot

Caption: Key structural features for tyrosinase inhibition.

Experimental Protocol: Tyrosinase Inhibition Assay

A common method for assessing tyrosinase inhibition is a spectrophotometric assay using L-DOPA as a substrate.[2][3]

-

Reagent Preparation :

-

Phosphate Buffer (0.1 M, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 300 U/mL in phosphate buffer).

-

L-DOPA solution (2.5 mM in phosphate buffer).

-

Test compound and reference inhibitor (e.g., Kojic acid) solutions in DMSO, with subsequent dilutions in phosphate buffer.

-

-

Assay Procedure (96-well plate) :

-

To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of tyrosinase solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20 minutes).

-

The rate of dopachrome formation is determined, and the percentage inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined from a dose-response curve.

-

dot

Caption: Workflow for the tyrosinase inhibition assay.

MAO-B and AChE Inhibition

Monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are important targets in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A series of N-methyl-piperazine chalcones have been investigated as dual inhibitors of these enzymes, providing relevant SAR data.

Data Presentation

| Compound (Substituent on Chalcone Phenyl Ring) | MAO-B IC50 (µM) | AChE IC50 (µM) |

| 3-CF3, 4-F | 0.71 | 8.10 |

| 2-F, 5-Br | 1.11 | 4.32 |

| 4-F | > 20 | 5.75 |

| 4-Cl | > 20 | 4.63 |

| 4-Br | > 20 | 3.03 |

| 4-NO2 | > 20 | 3.20 |

Data from a study on N-methyl-piperazine chalcones.[4][5]

SAR Discussion

In the chalcone series, the N-methylpiperazine moiety was found to be crucial for activity. For MAO-B inhibition, specific di-substituted phenyl rings with electron-withdrawing groups (e.g., 3-trifluoromethyl, 4-fluoro) were highly effective.[4] Interestingly, a simple 4-nitro substitution on the chalcone phenyl ring did not yield significant MAO-B inhibition in that series.

However, the structural context of the target compound, this compound, is different from the chalcones as it lacks the α,β-unsaturated ketone system. The direct linkage of the 4-nitrophenyl group to the carbonyl, which is then attached to the 4-methylpiperazine, creates a more compact structure. While direct extrapolation is difficult, the known importance of the N-methylpiperazine for MAO-B/AChE inhibition suggests that the target compound warrants investigation against these enzymes. The 4-nitro group's electronic properties could still play a significant role in binding to the active sites of these enzymes.

dot

Caption: Key structural features for MAO-B/AChE inhibition.

Experimental Protocol: MAO-B Inhibition Assay

A common method for determining MAO-B activity is a fluorometric assay that detects the production of hydrogen peroxide (H2O2).[6][7]

-

Reagent Preparation :

-

MAO-B Assay Buffer.

-

Recombinant human MAO-B enzyme.

-

MAO-B Substrate (e.g., kynuramine or benzylamine).

-

Fluorescent Probe (e.g., OxiRed™ Probe).

-

Test compound and reference inhibitor (e.g., Selegiline) solutions.

-

-

Assay Procedure (96-well plate) :

-

Add 50 µL of MAO-B Assay Buffer and 10 µL of the test compound solution to each well.

-

Add 50 µL of the MAO-B enzyme solution to each well, except for the blank.

-

Incubate at 37°C for 10 minutes.

-

Prepare a substrate solution containing the MAO-B substrate and the fluorescent probe in the assay buffer.

-

Add 40 µL of the substrate solution to each well to start the reaction.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

-

The rate of fluorescence increase is proportional to MAO-B activity. Calculate the percentage inhibition and determine IC50 values.

-

dot

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Conclusion and Future Directions

While direct experimental data for this compound is lacking, a comprehensive analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its potential biological activity and SAR.